10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether
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Overview
Description
10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether is a chemical compound with a complex structure that includes an anthracene core substituted with phenyl and ethyl ether groups
Preparation Methods
The synthesis of 10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether typically involves the following steps:
Chemical Reactions Analysis
10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert it back to the parent hydrocarbon or other reduced forms.
Substitution: The phenyl and ethyl ether groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether has several applications in scientific research:
Organic Electronics: It is used as a component in organic light-emitting diodes (OLEDs) due to its electronic properties.
Polymer Chemistry: The compound is involved in the synthesis of helical polymers with unique optical properties.
Material Science: It is used in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether involves its interaction with molecular targets in electronic devices. The compound’s structure allows it to participate in charge transport and light emission processes, making it valuable in OLEDs and other electronic applications .
Comparison with Similar Compounds
10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl ethyl ether can be compared with similar compounds such as:
10,10-Dimethyl-9-phenyl-9,10-dihydroanthracen-9-yl methacrylate: Used in polymer chemistry for creating helical polymers.
9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine: Utilized in organic electronics as a hole transport layer.
These comparisons highlight the unique structural features and applications of this compound in various fields of research.
Properties
CAS No. |
13577-30-5 |
---|---|
Molecular Formula |
C24H24O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-ethoxy-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C24H24O/c1-4-25-24(18-12-6-5-7-13-18)21-16-10-8-14-19(21)23(2,3)20-15-9-11-17-22(20)24/h5-17H,4H2,1-3H3 |
InChI Key |
AXGAEZQVTCUIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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